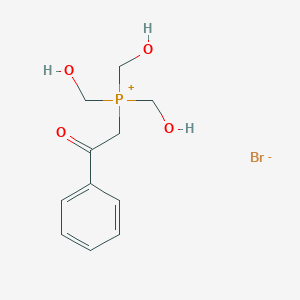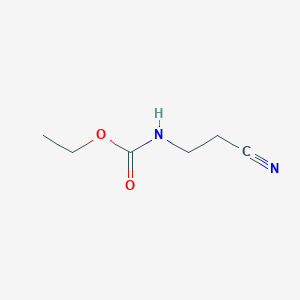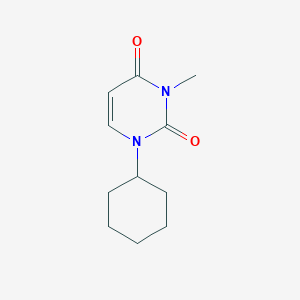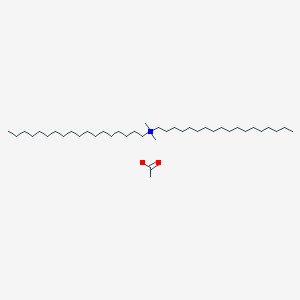
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is an organophosphorus compound with the molecular formula C₁₁H₁₆BrO₄P. This compound is known for its unique structure, which includes a phosphonium center bonded to a phenylethyl group and three hydroxymethyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide typically involves the reaction of tris(hydroxymethyl)phosphine with 2-oxo-2-phenylethyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophiles such as sodium chloride or potassium iodide are used in polar solvents like water or ethanol.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Corresponding phosphonium salts with different halides.
Applications De Recherche Scientifique
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium center. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved include nucleophilic substitution and addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)phosphine: Similar structure but lacks the phenylethyl group.
Tetrakis(hydroxymethyl)phosphonium chloride: Contains an additional hydroxymethyl group and a chloride ion instead of bromide.
Bis(hydroxymethyl)phosphine oxide: Contains two hydroxymethyl groups and an oxide instead of a phenylethyl group.
Uniqueness
Tris(hydroxymethyl)(2-oxo-2-phenylethyl)phosphanium bromide is unique due to its combination of a phosphonium center with a phenylethyl group and three hydroxymethyl groups. This structure imparts distinct chemical properties and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
21088-61-9 |
|---|---|
Formule moléculaire |
C11H16BrO4P |
Poids moléculaire |
323.12 g/mol |
Nom IUPAC |
tris(hydroxymethyl)-phenacylphosphanium;bromide |
InChI |
InChI=1S/C11H16O4P.BrH/c12-7-16(8-13,9-14)6-11(15)10-4-2-1-3-5-10;/h1-5,12-14H,6-9H2;1H/q+1;/p-1 |
Clé InChI |
BZNNZAJUCRQZEJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C[P+](CO)(CO)CO.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)







![Docosanoic acid, 22-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14711958.png)


